N-(3-(tert-Butyl)benzyl)butan-1-amine

Description

Properties

IUPAC Name |

N-[(3-tert-butylphenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-5-6-10-16-12-13-8-7-9-14(11-13)15(2,3)4/h7-9,11,16H,5-6,10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTKTPXFRFELBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=CC=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-(tert-Butyl)benzyl)butan-1-amine: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of N-(3-(tert-Butyl)benzyl)butan-1-amine, a sterically hindered secondary amine with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, a robust synthetic protocol, and prospective applications.

Introduction and Scientific Context

N-substituted benzylamines are a critical class of organic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and other biologically active molecules.[1] The introduction of sterically demanding substituents, such as a tertiary-butyl group on the benzyl moiety, can significantly influence the molecule's conformational flexibility, metabolic stability, and receptor-binding affinity.[2][3] N-(3-(tert-Butyl)benzyl)butan-1-amine is a prime example of such a molecule, combining a lipophilic tert-butyl group with a flexible n-butyl chain on the nitrogen atom. This unique combination of features makes it an intriguing building block for creating novel chemical entities with tailored properties.

The strategic placement of the tert-butyl group at the meta-position of the benzyl ring is noteworthy. Unlike the para-position, which primarily exerts electronic and steric effects along the main axis of the molecule, the meta-position introduces steric bulk that can influence the orientation of the benzyl ring and its interactions with biological targets without participating in direct resonance effects with the benzylic carbon. This guide will delve into the foundational chemical aspects of this compound, providing a solid basis for its utilization in advanced research and development.

Chemical Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure. The IUPAC name, N-(3-(tert-Butyl)benzyl)butan-1-amine, precisely defines the connectivity of the atoms.

Molecular Structure: The structure consists of:

-

A butan-1-amine backbone, where the nitrogen atom is primary.

-

This nitrogen is substituted with a benzyl group , forming a secondary amine.

-

The benzyl group itself is substituted at the 3-position of the phenyl ring with a tert-butyl group .

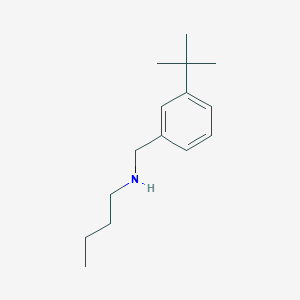

Caption: 2D Chemical Structure of N-(3-(tert-Butyl)benzyl)butan-1-amine.

Physicochemical Data Summary:

| Property | Value (N-(3-(tert-Butyl)benzyl)butan-1-amine) | Reference Compound: N-Butylbenzylamine[4][5] |

| Molecular Formula | C₁₅H₂₅N | C₁₁H₁₇N |

| Molecular Weight | 219.37 g/mol | 163.26 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid | Clear colorless to slightly yellow liquid |

| Boiling Point | Predicted: >250 °C at 760 mmHg | 87-89 °C at 3 mmHg |

| Density | Predicted: ~0.9 g/mL | 0.911 g/mL at 25 °C |

| Solubility | Predicted: Soluble in organic solvents, limited solubility in water. | Soluble in Chloroform, Methanol (Slightly) |

| LogP (Octanol/Water) | Predicted: > 4.0 | ~2.7 |

Note: Predicted values are estimations based on chemical structure and data from analogous compounds.

The addition of the tert-butyl group is expected to significantly increase the lipophilicity (LogP) and the boiling point compared to the unsubstituted N-butylbenzylamine.

Synthesis Methodology: Reductive Amination

The most efficient and widely used method for preparing secondary amines like N-(3-(tert-Butyl)benzyl)butan-1-amine is reductive amination .[6][7] This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

The logical synthetic pathway is the reaction between 3-(tert-Butyl)benzaldehyde and butan-1-amine .

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol (Exemplary)

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-(tert-butyl)benzaldehyde (1.0 eq.).

-

Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

-

-

Amine Addition:

-

Add butan-1-amine (1.0-1.2 eq.) to the stirred solution.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the N-(3-(tert-butyl)benzylidene)butan-1-imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) or sodium borohydride (NaBH₄, 1.2-1.5 eq.) portion-wise. The choice of borohydride reagent is critical; NaBH(OAc)₃ is milder and often preferred for one-pot reductive aminations as it does not readily reduce the starting aldehyde.[6]

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Extraction:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The final product can be purified by vacuum distillation or column chromatography on silica gel to yield N-(3-(tert-Butyl)benzyl)butan-1-amine as a likely colorless to pale yellow oil.

-

Potential Applications and Research Directions

While specific applications for N-(3-(tert-Butyl)benzyl)butan-1-amine are not extensively documented, its structure suggests utility in several key areas of chemical and pharmaceutical research.

-

Pharmaceutical Scaffolding: Benzylamines are prevalent motifs in drug discovery.[1] The sterically hindered nature of this compound could be exploited to develop selective antagonists or inhibitors by probing the steric tolerance of receptor binding pockets. Furthermore, bulky substituents can block sites of metabolism, potentially increasing the in vivo half-life of a drug candidate.[2]

-

Agrochemicals: Many pesticides and herbicides contain substituted amine functionalities. The lipophilic nature imparted by the tert-butyl and n-butyl groups may enhance membrane permeability and bioavailability in target organisms.

-

Catalysis and Ligand Development: Sterically hindered amines can serve as non-nucleophilic bases in organic reactions. Additionally, they can be used as precursors for developing novel ligands for transition-metal catalysis, where the steric environment around the metal center can be finely tuned to control reactivity and selectivity.

-

Material Science: Amines are often used as curing agents for epoxy resins and as building blocks for polymers. The properties of the resulting materials can be modified by incorporating bulky side groups like the 3-tert-butylbenzyl moiety.

Safety and Handling

N-(3-(tert-Butyl)benzyl)butan-1-amine should be handled with the care appropriate for secondary amines and benzylamine derivatives. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from related compounds like benzylamine.[8][9][10][11]

GHS Hazard Statements (Predicted):

-

H302 + H312: Harmful if swallowed or in contact with skin.[9]

-

H314: Causes severe skin burns and eye damage.[9]

-

H335: May cause respiratory irritation.[12]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[10][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Conclusion

N-(3-(tert-Butyl)benzyl)butan-1-amine represents a structurally interesting and synthetically accessible secondary amine. Its combination of steric bulk and lipophilicity makes it a valuable building block for designing molecules with specific physicochemical and biological properties. The robust and scalable reductive amination protocol provides a reliable method for its synthesis, opening the door for its exploration in medicinal chemistry, agrochemistry, and materials science. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

References

-

Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications. [Link]

-

3-Tert-Butylbenzaldehyde(CAS#:23039-28-3). Chemsrc. [Link]

-

3-tert-Butylbenzaldehyde. PubChem. [Link]

-

3-tert-Butyl-2-hydroxybenzaldehyde. PubChem. [Link]

-

N-Butylbenzylamine. PubChem. [Link]

-

Chemical Properties of N-Butylbenzylamine (CAS 2403-22-7). Cheméo. [Link]

-

Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]

-

Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. Preprints.org. [Link]

-

A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. National Institutes of Health (NIH). [Link]

-

Benzylamine. Wikipedia. [Link]

-

Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Safety Data Sheet: Benzylamine. Carl ROTH. [Link]

-

Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. Taylor & Francis Online. [Link]

-

Development of New Sterically Hindered Amine for PCC. ResearchGate. [Link]

-

Steric effect and applications. YouTube. [Link]

-

A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate. [Link]

-

Reductive amination with amines. Reddit. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sterically Hindered Amines - Enamine [enamine.net]

- 3. tandfonline.com [tandfonline.com]

- 4. N-BENZYL-N-BUTYLAMINE CAS#: 2403-22-7 [m.chemicalbook.com]

- 5. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzylamine - Wikipedia [en.wikipedia.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. 3-tert-Butylbenzaldehyde | 23039-28-3 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to N-(3-tert-butylbenzyl)butylamine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(3-tert-butylbenzyl)butylamine, a secondary amine with potential applications in pharmaceutical and materials science research. While specific data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to provide a robust profile. We will detail its chemical identity, including its molecular formula and weight, outline a reliable synthetic pathway via reductive amination, predict its physicochemical properties, and discuss its potential applications and safety considerations. This guide is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this class of substituted benzylamines.

Chemical Identity and Molecular Structure

N-(3-tert-butylbenzyl)butylamine is a substituted secondary amine characterized by a butyl group and a 3-tert-butylbenzyl group attached to a central nitrogen atom. The presence of the bulky tert-butyl group on the meta-position of the benzene ring is a key structural feature that influences its steric and electronic properties.

Molecular Formula and Weight

-

Molecular Formula: C₁₅H₂₅N

-

Molecular Weight: 219.37 g/mol

IUPAC Name

The systematic IUPAC name for this compound is N-butyl-1-(3-tert-butylphenyl)methanamine .

Structural Representation

The two-dimensional structure of N-(3-tert-butylbenzyl)butylamine is depicted below.

Caption: 2D structure of N-(3-tert-butylbenzyl)butylamine.

Physicochemical Properties (Predicted)

Direct experimental data for N-(3-tert-butylbenzyl)butylamine is scarce. However, we can predict its properties based on analogous compounds such as N-benzylbutylamine[1], tert-butylbenzene[2][3][4][5][6], and general principles of physical organic chemistry.

| Property | Predicted Value | Rationale / Comparison Compound |

| Appearance | Colorless to pale yellow liquid | Typical for secondary amines. |

| Odor | Amine-like, fishy | Characteristic of aliphatic and benzylic amines. |

| Boiling Point | > 250 °C | Higher than N-benzylbutylamine (approx. 235-240 °C) due to increased molecular weight. |

| Density | ~0.9 g/mL | Similar to other N-alkylated benzylamines. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, ether). | The long alkyl chain and aromatic ring impart hydrophobicity. |

| pKa (conjugate acid) | ~10-11 | Similar to other secondary alkylamines. |

Synthesis and Reaction Mechanisms

The most efficient and widely used method for the synthesis of secondary amines like N-(3-tert-butylbenzyl)butylamine is reductive amination .[4][7][8] This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Overall Reaction

The synthesis starts from 3-tert-butylbenzaldehyde and n-butylamine, in the presence of a suitable reducing agent.

Caption: Reductive amination workflow for synthesis.

Experimental Protocol

This protocol is a generalized procedure based on established methods for reductive amination.[4] Researchers should optimize conditions for their specific setup.

Materials:

-

n-Butylamine (CAS 109-73-9)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-tert-butylbenzaldehyde (1.0 eq). Dissolve it in an appropriate solvent like DCM or DCE (approx. 0.1-0.5 M).

-

Amine Addition: Add n-butylamine (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a separate container, suspend sodium triacetoxyborohydride (1.2-1.5 eq) in the same solvent. Slowly add this suspension to the reaction mixture. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(3-tert-butylbenzyl)butylamine.

Applications in Research and Drug Development

Substituted benzylamines are a crucial class of compounds in medicinal chemistry and materials science.[9][10] The specific structure of N-(3-tert-butylbenzyl)butylamine, with its meta-substituted bulky group, suggests several potential areas of application:

-

Pharmaceutical Scaffolding: Benzylamine derivatives are precursors to a wide range of active pharmaceutical ingredients (APIs), including antifungal, antibacterial, and antiviral agents. The lipophilic tert-butyl group can enhance membrane permeability and modulate binding to biological targets.

-

Selective Enzyme Inhibition: The specific substitution pattern may allow for the design of potent and selective enzyme inhibitors, for example, in the study of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) or monoamine oxidase (MAO).[10][11]

-

Corrosion Inhibition: Amines, including benzylamines, are known to act as corrosion inhibitors. The bulky nature of this compound could provide enhanced surface coverage on metals.[9]

-

Polymer and Materials Science: As a building block, it can be incorporated into polymers to modify their physical properties, such as thermal stability and solubility.

Safety and Handling

N-(3-tert-butylbenzyl)butylamine, as a secondary amine, should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Health Hazards: Amines can be corrosive and may cause skin and eye irritation or burns upon contact.[12][13] Inhalation of vapors may lead to respiratory tract irritation.[13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.[9][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[9][14]

-

Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.[9]

Conclusion

N-(3-tert-butylbenzyl)butylamine is a readily synthesizable secondary amine with significant potential for applications in various fields of chemical research. This guide provides a foundational understanding of its chemical identity, a reliable synthetic protocol, predicted properties, and necessary safety precautions. The structural motifs present in this molecule make it an attractive candidate for further investigation, particularly in the development of novel pharmaceuticals and advanced materials.

References

-

ChemBK. tert-Butylbenzene - Physico-chemical Properties. Available at: [Link]

-

PubChem. 3-Tert-butylbenzaldehyde | C11H14O | CID 10192588. Available at: [Link]

-

Wikipedia. tert-Butylbenzene. Available at: [Link]

-

PubChem. Tert-Butylbenzene | C10H14 | CID 7366. Available at: [Link]

-

Cheméo. Chemical Properties of Benzene, tert-butyl- (CAS 98-06-6). Available at: [Link]

-

PubChem. N-Butylbenzylamine | C11H17N | CID 75467. Available at: [Link]

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Benzylamine's versatility makes it an essential compound in numerous industries. Available at: [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. Available at: [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. A Comprehensive Guide. Available at: [Link]

-

Wikipedia. Benzylamine. Available at: [Link]

-

American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]

-

RPS Group. Amines. Available at: [Link]

-

Ataman Kimya. N-BENZYLAMINE. Available at: [Link]

Sources

- 1. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. tert-Butylbenzene | 98-06-6 [chemicalbook.com]

- 4. tert-Butylbenzene - Wikipedia [en.wikipedia.org]

- 5. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, tert-butyl- (CAS 98-06-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3-Tert-butylbenzaldehyde | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-tert-Butylbenzaldehyde CAS#: 23039-28-3 [m.chemicalbook.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. 3,5-Bis(tert-butyl)benzaldehyde | C15H22O | CID 1268253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Process for synthesizing p-tertiary butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. Amines | RPS [rpsgroup.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

Chemical libraries containing N-(3-tert-butylbenzyl) analogs

An In-depth Technical Guide to the Design, Synthesis, and Application of Chemical Libraries Featuring the N-(3-tert-butylbenzyl) Core

Abstract

The quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles is a primary driver of modern drug discovery. Central to this endeavor is the strategic design of focused chemical libraries targeting specific protein families or biological pathways. This guide provides a comprehensive technical overview of chemical libraries built around the N-(3-tert-butylbenzyl) core, a scaffold of increasing interest in medicinal chemistry. We will explore the rationale behind the selection of this scaffold, detailing its inherent properties that make it a valuable starting point for library development. This document furnishes researchers, scientists, and drug development professionals with a robust framework, encompassing library design principles, detailed synthetic protocols, high-throughput screening (HTS) workflows, and strategies for establishing structure-activity relationships (SAR). By integrating field-proven insights with established scientific principles, this guide aims to empower research teams to effectively leverage N-(3-tert-butylbenzyl) analogs in their hit-finding and lead optimization campaigns.

The N-(3-tert-butylbenzyl) Scaffold: A Privileged Core for Drug Discovery

The selection of a core scaffold is a critical decision in the design of a target-focused chemical library.[1][2] The N-(3-tert-butylbenzyl) moiety has emerged as a compelling structural motif for several key reasons, rooted in fundamental principles of medicinal chemistry.

-

Metabolic Stability: The tert-butyl group is a well-established bioisostere for other lipophilic groups, but with a crucial advantage: it often imparts significant metabolic stability.[3] Its tetrahedral arrangement of methyl groups lacks benzylic protons, making it less susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are primary drivers of hepatic metabolism.[3] This can lead to improved pharmacokinetic properties, such as longer half-life and higher oral bioavailability, in derivative compounds.

-

Defined Steric Influence: The bulky nature of the tert-butyl group provides a distinct three-dimensional profile that can enforce specific conformations upon binding to a biological target. This steric hindrance can be crucial for achieving high potency and selectivity by occupying well-defined hydrophobic pockets within a receptor or enzyme active site.[4] For instance, structure-activity relationship studies on TRPV1 antagonists have highlighted the favorable role of a tert-butylbenzyl group in achieving high receptor affinity.[5][6]

-

Synthetic Tractability: The benzylamine core is a synthetically versatile handle. The nitrogen atom provides a convenient point for diversification, allowing for the introduction of a wide range of substituents through well-established and robust chemical reactions, such as reductive amination, acylation, and sulfonylation.[7] This tractability is paramount for the efficient generation of a diverse chemical library.

These properties collectively position the N-(3-tert-butylbenzyl) scaffold as a "privileged" structure—a molecular framework that is capable of binding to multiple biological targets with high affinity, making it an excellent starting point for developing libraries against various target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5][8]

Strategic Design of an N-(3-tert-butylbenzyl) Focused Library

The design of a target-focused library is a multi-step process that integrates computational and chemical knowledge to maximize the probability of identifying high-quality hits.[9][] The overarching goal is to explore the chemical space around the core scaffold in a rational and efficient manner.

The workflow for designing such a library can be visualized as a logical progression from scaffold selection to the final enumeration of library members for synthesis.

Caption: Workflow for designing a target-focused N-(3-tert-butylbenzyl) library.

The process begins with the selection of the core scaffold and a biological target or target family.[] For this guide, we will hypothesize a library targeting a family of orphan GPCRs, where occupying a specific hydrophobic pocket is key to modulation. Based on the target's known structural information or homology models, a set of desired physicochemical properties is defined. A virtual library is then generated by computationally combining the core scaffold (derived from 3-tert-butylbenzaldehyde) with a diverse set of building blocks (e.g., primary and secondary amines). This virtual collection is then filtered in silico using techniques like molecular docking and pharmacophore modeling to select a subset of compounds with the highest predicted affinity for the target.[] This ensures that synthetic efforts are focused on molecules with the highest probability of success.

Synthesis of the N-(3-tert-butylbenzyl) Analog Library

A robust and efficient synthetic strategy is essential for the physical creation of the designed library. Reductive amination is an ideal choice for this purpose due to its broad substrate scope, high yields, and operational simplicity, making it amenable to parallel synthesis formats.

Experimental Protocol: Parallel Reductive Amination

This protocol describes the synthesis of a 96-compound library in a deep-well plate format.

Materials and Reagents:

-

3-tert-butylbenzaldehyde

-

A diverse collection of 96 primary and secondary amines (pre-weighed or in solution)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Glacial Acetic Acid (optional, as catalyst)

-

96-well deep-well plate with sealing mat

-

Multichannel pipette and automated liquid handler (optional)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.5 M stock solution of 3-tert-butylbenzaldehyde in DCE.

-

Prepare a 0.5 M stock solution for each of the 96 amines in DCE. If some amines have poor solubility, THF can be used as a co-solvent.

-

Prepare a slurry of Sodium triacetoxyborohydride (STAB) in DCE (approx. 1.0 M). Self-Validation Note: STAB is a mild and selective reducing agent that is stable in anhydrous solvents, reducing the risk of side reactions compared to reagents like sodium borohydride.

-

-

Reaction Assembly:

-

To each well of the 96-well deep-well plate, add 200 µL (0.1 mmol, 1.0 eq) of the 3-tert-butylbenzaldehyde stock solution.

-

To each corresponding well, add 200 µL (0.1 mmol, 1.0 eq) of a unique amine stock solution.

-

Expertise Insight: For less reactive amines, 1-2 drops of glacial acetic acid can be added to each well to catalyze the formation of the intermediate iminium ion, thereby accelerating the reaction rate.

-

-

Initiation and Incubation:

-

Agitate the plate on an orbital shaker for 30 minutes at room temperature to facilitate imine/enamine formation.

-

Carefully add 150 µL (0.15 mmol, 1.5 eq) of the STAB slurry to each well. Causality Note: Adding the reducing agent after initial imine formation ensures efficient conversion and minimizes the reduction of the starting aldehyde.

-

Seal the plate securely with a chemical-resistant mat.

-

Allow the reaction to proceed for 12-18 hours at room temperature with gentle agitation.

-

-

Work-up and Purification:

-

Quench the reaction by adding 200 µL of saturated sodium bicarbonate solution to each well.

-

Extract the product by adding 500 µL of ethyl acetate to each well, sealing, and agitating vigorously.

-

Centrifuge the plate to separate the layers.

-

Transfer the organic layer to a new 96-well plate.

-

The crude products can often be used directly for primary screening. For hit confirmation, purification can be performed using parallel HPLC-MS.

-

High-Throughput Screening (HTS) and Hit Identification

Once synthesized, the chemical library is screened against the biological target to identify "hits"—compounds that exhibit the desired activity.[11] The choice of assay is critical and depends on the target class. For our hypothetical GPCR target, a cell-based calcium flux assay is a common and effective HTS method.

HTS Workflow Visualization

The HTS process is a highly automated, multi-step workflow designed for speed and reproducibility.[12]

Caption: A typical high-throughput screening workflow for a GPCR target.

Protocol: 384-Well Calcium Flux Assay

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the target GPCR into 384-well black-walled, clear-bottom assay plates.

-

Dye Loading: After 24 hours, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 45-60 minutes at 37°C.

-

Compound Transfer: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 20-50 nL of each compound from the library source plate to the assay plate to achieve the desired final screening concentration (typically 10 µM).

-

Assay Reading: Place the assay plate into a fluorescence imaging plate reader (FLIPR or FDSS). Measure the baseline fluorescence for 10-20 seconds.

-

Stimulation: Add a known agonist (for antagonist screening) or buffer (for agonist screening) to all wells simultaneously.

-

Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes. An increase in intracellular calcium will result in a sharp increase in fluorescence.

-

Data Analysis: The raw fluorescence data is normalized against positive (agonist only) and negative (vehicle only) controls to calculate the percent activation or inhibition for each compound.

Data Analysis and Structure-Activity Relationship (SAR)

The output of the HTS campaign is a large dataset that must be analyzed to identify genuine hits and begin to understand the structure-activity relationship (SAR).[13] SAR explores how specific structural modifications to the N-(3-tert-butylbenzyl) core affect biological activity.[14]

Hypothetical HTS Data Summary

The initial screening data can be summarized to quickly identify potent hits.

| Compound ID | R Group (Amine Component) | % Inhibition @ 10 µM | IC₅₀ (µM) |

| BB-001 | Piperidine | 95% | 0.25 |

| BB-002 | Morpholine | 60% | 3.1 |

| BB-003 | Cyclohexylamine | 88% | 0.80 |

| BB-004 | 4-Fluorobenzylamine | 45% | >10 |

| BB-005 | N-Methylpiperazine | 98% | 0.15 |

This is a hypothetical data table for illustrative purposes.

Initial SAR Analysis and Decision Making

From this data, preliminary SAR insights can be drawn. For example, the high potency of BB-001 and BB-005 suggests that a cyclic, basic nitrogen moiety is highly favorable for activity. The lower potency of the morpholine analog (BB-002 ) might indicate that the oxygen atom is detrimental, perhaps due to electronic or steric effects in the binding pocket. The N-methylpiperazine analog (BB-005 ) is the most potent, suggesting an additional favorable interaction or conformational effect. This analysis guides the next round of library synthesis, focusing on analogs with similar favorable features.

Caption: Decision-making process in early SAR-guided lead optimization.

Conclusion

The N-(3-tert-butylbenzyl) scaffold represents a highly promising starting point for the development of focused chemical libraries. Its combination of metabolic stability, defined steric properties, and synthetic accessibility allows for the efficient generation of diverse analogs with drug-like properties. By employing a rational design strategy, robust parallel synthesis, and high-throughput screening, libraries based on this core can serve as a powerful engine for hit discovery across a range of biological targets. The iterative process of screening, SAR analysis, and re-synthesis provides a clear and validated path from an initial scaffold concept to potent and selective lead compounds, ultimately accelerating the drug discovery pipeline.

References

-

Golebiowski, A., Klopfenstein, S. R., & Portlock, D. E. (2001). A New Approach to the Design of Targeted Combinatorial Chemical Libraries. Journal of Combinatorial Chemistry, 3(5), 475-484. [Link]

-

Galloway, W. R. J. D., Isidro-Llobet, A., & Spring, D. R. (2010). The Design and Application of Target-Focused Compound Libraries. Combinatorial Chemistry & High Throughput Screening, 13(7), 582-599. [Link]

-

Bentham Science. The Design and Application of Target-Focused Compound Libraries. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Medina-Franco, J. L. (2021). Design and Diversity Analysis of Chemical Libraries in Drug Discovery. ChemRxiv. [Link]

-

Denisenko, A. A., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 499-503. [Link]

-

Academia.edu. Structures Activity Relationship. [Link]

-

Szymańska, E., et al. (2018). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules, 23(11), 2779. [Link]

-

Wu, Z., et al. (2017). Synthesis and antitumor activity of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides. ResearchGate. [Link]

-

Jo, S., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(17), 5589. [Link]

-

Caballero, J., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1165. [Link]

-

Matias, D., et al. (2022). Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. Molecules, 27(17), 5621. [Link]

-

ResearchGate. Synthesis, cytotoxic and antioxidant activities of new n-substituted 3-(benzimidazol-2-yl)-chromones containing 2,6-di-tert-butylphenol fragment. [Link]

-

Lee, J., et al. (2005). Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(18), 4143-4150. [Link]

-

ResearchGate. Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. [Link]

-

ResearchGate. α-Substituted N-(4-tert-butylbenzyl)-N′-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists. [Link]

-

Al-Ostath, A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(18), 6549. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Strategic Use of N-Benzyl-tert-butylamine in Pharmaceutical Synthesis. [Link]

-

Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety. Pest Management Science, 59(1), 49-57. [Link]

-

Deore, V., et al. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Journal of Personalized Medicine, 9(3), 39. [Link]

-

Nuvisan. HTS libraries - High-throughput screening solutions. [Link]

-

Gavernet, L., et al. (2011). Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide. Tetrahedron Letters, 52(41), 5294-5297. [Link]

-

Smith, R., et al. (2025). Twenty-Five years of High-throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. ChemRxiv. [Link]

-

University of Cambridge. (2023). Organic & Biomolecular Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

Murphy, C. D. (2002). Chemoenzymatic Synthesis of Trinitrobenzyl Halides as an Alternative Approach to Hexanitrostilbene. Advanced Synthesis & Catalysis, 344(5), 479-482. [Link]AAID-ADSC479%3E3.0.CO%3B2-L)

Sources

- 1. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 11. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nuvisan.com [nuvisan.com]

- 13. repository.limu.edu.ly [repository.limu.edu.ly]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Functionalization of N-(3-tert-butylbenzyl)butan-1-amine

An In-Depth Guide to the Synthetic for Advanced Research Applications

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chemical modification of N-(3-tert-butylbenzyl)butan-1-amine, a sterically hindered secondary amine with significant potential as a scaffold in medicinal chemistry and materials science. We present detailed, field-tested protocols for three fundamental transformations: N-acylation, N-alkylation, and reductive amination. Each protocol is designed to be a self-validating system, incorporating mechanistic insights, step-by-step procedures, purification strategies, and rigorous characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific molecular targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

Introduction: The Strategic Value of N-(3-tert-butylbenzyl)butan-1-amine

N-(3-tert-butylbenzyl)butan-1-amine is a secondary amine characterized by a unique combination of steric and electronic features. The bulky tert-butyl group on the benzyl ring provides a significant steric shield, which can be exploited to direct reactivity, modulate receptor binding, and enhance metabolic stability in drug candidates. The secondary amine itself is a critical functional group, serving as a key site for diversification. Its nucleophilic lone pair and the reactive N-H bond are gateways to a vast array of chemical transformations.[1]

Functionalization of this amine allows for the precise tuning of its physicochemical properties, such as lipophilicity, basicity (pKa), and hydrogen bonding capacity. These modifications are fundamental to lead optimization in drug discovery, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2] The protocols detailed herein provide robust and reproducible methods to access tertiary amides, tertiary amines, and more complex amine structures from this valuable starting material.

For context, the starting material, N-(3-tert-butylbenzyl)butan-1-amine, is readily synthesized via a one-pot reductive amination of 3-tert-butylbenzaldehyde with butan-1-amine, typically using a selective reducing agent like sodium triacetoxyborohydride.[3]

General Laboratory Workflow

Effective functionalization requires a systematic approach encompassing reaction execution, product isolation, and structural verification. The following workflow is central to all protocols described in this guide.

Caption: General Experimental Workflow for Amine Functionalization.

Protocol I: N-Acylation for the Synthesis of Tertiary Amides

N-acylation is one of the most fundamental and reliable reactions for functionalizing amines, converting them into stable amide derivatives.[4][5] This transformation replaces the basic nitrogen center with a neutral amide moiety, drastically altering the molecule's electronic and solubility properties. The reaction proceeds via nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride.

Principle and Mechanism

The reaction involves the nucleophilic addition of the secondary amine to the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of the amide bond. A tertiary amine base, such as triethylamine (TEA) or pyridine, is typically included to scavenge the acidic byproduct (e.g., HCl), preventing the protonation and deactivation of the starting amine.[6]

Detailed Experimental Protocol: Synthesis of N-(3-tert-butylbenzyl)-N-butylacetamide

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| N-(3-tert-butylbenzyl)butan-1-amine | >98% | (Synthesized) | Starting Material |

| Acetyl Chloride (CH₃COCl) | Reagent Grade | Sigma-Aldrich | Acylating Agent |

| Triethylamine (TEA) | Anhydrous, >99.5% | Sigma-Aldrich | Acid Scavenger |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | Reaction Solvent |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | Aqueous Workup (Neutralization) |

| Brine (Saturated aq. NaCl) | ACS Grade | Fisher Scientific | Aqueous Workup (Washing) |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying Agent |

| Silica Gel | 230-400 mesh | Sorbent Tech. | Flash Chromatography Stationary Phase |

| Hexanes / Ethyl Acetate | HPLC Grade | Fisher Scientific | Flash Chromatography Mobile Phase |

Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(3-tert-butylbenzyl)butan-1-amine (1.00 g, 4.28 mmol, 1.0 equiv).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (0.72 mL, 5.14 mmol, 1.2 equiv) to the stirred solution.

-

Acylating Agent Addition: Add acetyl chloride (0.34 mL, 4.71 mmol, 1.1 equiv) dropwise over 5 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Quenching: Carefully pour the reaction mixture into 30 mL of saturated aqueous NaHCO₃ solution to quench excess acyl chloride and neutralize HCl-TEA salt.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. This step is critical as unreacted starting materials and byproducts can interfere with biological assays.[7] Using an amine-functionalized stationary phase can also be beneficial for purifying amine-containing compounds.[8]

Expected Yield: 1.10 g (93%) of a colorless oil.

Product Characterization

The final product's identity and purity must be confirmed through spectroscopic analysis.

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.0-7.3 ppm (m, 4H): Aromatic protons of the benzyl ring.

-

δ ~4.5 ppm (s, 2H): Benzylic protons (-CH₂-Ar). The chemical shift is influenced by the adjacent nitrogen.[9]

-

δ ~3.2 ppm (t, 2H): Methylene protons of the butyl group adjacent to the nitrogen (-N-CH₂-).

-

δ ~2.1 ppm (s, 3H): Methyl protons of the acetyl group (-CO-CH₃).

-

δ ~1.3 ppm (s, 9H): Protons of the tert-butyl group.

-

δ ~0.9-1.6 ppm (m, 7H): Remaining protons of the butyl chain and N-H signal if any starting material remains. The disappearance of the N-H proton signal (typically a broad singlet) is a key indicator of reaction completion.[10]

¹³C NMR (101 MHz, CDCl₃):

-

δ ~171 ppm: Carbonyl carbon of the amide.

-

δ ~125-150 ppm: Aromatic carbons.

-

δ ~30-60 ppm: Benzylic carbon and carbons of the butyl chain adjacent to nitrogen.[9]

-

δ ~34 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~31 ppm: Methyl carbons of the tert-butyl group.

-

δ ~21 ppm: Methyl carbon of the acetyl group.

Mass Spectrometry (ESI+): Calculated for C₁₈H₂₉NO [M+H]⁺: 276.23; Found: 276.24.

Protocol II: N-Alkylation for the Synthesis of Tertiary Amines

Direct N-alkylation with alkyl halides is a classic method for preparing tertiary amines.[11] This reaction enhances the basicity of the nitrogen atom and can be used to introduce small alkyl groups or functionalized side chains. A significant challenge is preventing over-alkylation to the quaternary ammonium salt, which can be mitigated by using a 1:1 stoichiometry and carefully controlling reaction conditions.[12]

Principle and Mechanism

This reaction is a standard nucleophilic substitution (Sₙ2). The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is used to neutralize the proton on the nitrogen, regenerating the nucleophilic amine for the reaction.[11]

Sources

- 1. studymind.co.uk [studymind.co.uk]

- 2. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. biotage.com [biotage.com]

- 8. biotage.com [biotage.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Guide: Stability of N-(3-tert-butylbenzyl)butan-1-amine

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and ensuring the stability of N-(3-tert-butylbenzyl)butan-1-amine during storage and experimentation. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address the challenges you may face in the lab.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for N-(3-tert-butylbenzyl)butan-1-amine to ensure its long-term stability?

To maintain the integrity of N-(3-tert-butylbenzyl)butan-1-amine, proper storage is paramount. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Several factors can compromise its stability, so the following conditions are strongly recommended:

-

Temperature: Store at a recommended temperature, typically between 2-8°C. Avoid elevated temperatures, as heat can accelerate degradation.[1][2]

-

Atmosphere: This compound is air-sensitive.[4] To prevent oxidative degradation, it is best practice to handle and store it under an inert gas atmosphere, such as nitrogen or argon.[1][4]

-

Light: Protect the compound from light, as photolytic degradation can occur.[5] Use amber glass vials or store containers in a dark place.

-

Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can initiate chemical reactions leading to degradation.[2][4]

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |

| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation of the amine functional group.[4] |

| Light | Protect from Light (Amber Vials) | Avoids photolytic degradation pathways.[6][7] |

| Container | Tightly Sealed | Prevents exposure to moisture and atmospheric oxygen.[1] |

| Location | Well-ventilated, away from incompatible materials | Ensures safety and prevents accidental reactions.[2][3] |

2. My sample of N-(3-tert-butylbenzyl)butan-1-amine has a slight yellow tint. Is it degraded?

A change in appearance, such as the development of a yellow color, is a common indicator of degradation in amine compounds upon storage in air.[8][9] While a slight color change may not significantly impact every application, it warrants investigation.

The yellowing is often due to slow oxidation from atmospheric oxygen. We recommend performing an analytical check, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to assess the purity of the sample.[10][11] Compare the chromatogram of the discolored sample to a reference standard or a previously analyzed, fresh sample. The presence of new impurity peaks or a decrease in the main peak's area percentage confirms degradation.

3. What are the likely degradation pathways for this molecule?

N-(3-tert-butylbenzyl)butan-1-amine has two primary sites susceptible to degradation: the amine nitrogen and the benzylic carbon. Understanding these pathways is crucial for designing stability studies and interpreting results.[12][13]

-

Oxidation: This is a very common degradation route for amines.[5][13]

-

N-Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, which can form an N-oxide.

-

Benzylic Oxidation: The benzylic carbon (the CH2 group attached to the benzene ring) is activated and can be oxidized to form a hydroperoxide, which may further degrade to a ketone.[12]

-

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, often through radical mechanisms.[5][7]

-

Thermal Degradation: High temperatures can cause the molecule to break down. Thermal stress studies are typically conducted between 40-80°C.[7][12]

Below is a diagram illustrating the most probable oxidative degradation pathways.

Caption: Potential oxidative degradation pathways.

Troubleshooting & Experimental Guides

4. How can I definitively test the stability of my sample? I need to set up a forced degradation study.

A forced degradation study is an essential experiment to understand a molecule's intrinsic stability and identify potential degradation products.[5][12][13] This involves subjecting the compound to harsh conditions to accelerate degradation. The results are vital for developing stability-indicating analytical methods.[5][6]

Here is a general workflow for conducting such a study.

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for N-(3-tert-butylbenzyl)butan-1-amine.

Materials:

-

N-(3-tert-butylbenzyl)butan-1-amine (high purity)

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC system with UV detector

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Set Up Stress Conditions: For each condition, use a portion of the stock solution. Include an unstressed control sample kept at 2-8°C in the dark.

Stress Condition Reagent/Condition Typical Duration Acid Hydrolysis 0.1 M HCl Heat at 60°C for 24-48 hours Base Hydrolysis 0.1 M NaOH Heat at 60°C for 24-48 hours Oxidation 3% H₂O₂ Room temperature for 24 hours Thermal Heat at 80°C (solid & solution) 48 hours Photolytic Expose to ICH Q1B light conditions Per guideline duration -

Sample Preparation for Analysis:

-

Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples (including the control) to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

-

HPLC Analysis:

-

Analyze all samples using a validated, stability-indicating HPLC method.

-

The method must be able to separate the parent compound from all process impurities and degradation products.[6]

-

Use a photodiode array (PDA) detector to check for peak purity, ensuring that no degradation products co-elute with the main peak.[6]

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify and quantify the degradation products.

-

Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.[12]

-

5. What constitutes a good "stability-indicating" analytical method for this compound?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[5][6] For N-(3-tert-butylbenzyl)butan-1-amine, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable.[7]

Key Features of a Stability-Indicating HPLC Method:

-

Specificity: The primary goal is to demonstrate that the method is specific for the parent compound. This is proven during the forced degradation study, where the parent peak should be well-resolved from all degradation peaks.[6]

-

Peak Purity: A PDA detector should be used to confirm the spectral purity of the parent peak in all stressed samples. A peak purity angle of less than the purity threshold indicates the peak is pure.[6]

-

Resolution: The resolution between the parent peak and the closest eluting impurity or degradant should ideally be greater than 2.0.

-

Validation: The method must be fully validated according to ICH Q2(R1) guidelines, covering parameters such as accuracy, precision, linearity, range, and robustness.

By implementing these rigorous storage, handling, and testing protocols, researchers can ensure the stability and integrity of N-(3-tert-butylbenzyl)butan-1-amine, leading to more reliable and reproducible experimental outcomes.

References

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.

- Contract Pharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

- Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- PharmaCompass. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Fisher Scientific. (2009, April 22). SAFETY DATA SHEET.

- MedCrave. (2016, December 14). Forced Degradation Studies.

- ChemicalBook. (n.d.). N-(tert-Butyl)benzylamine(3378-72-1).

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.

- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.

- Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.

- PubChem - NIH. (n.d.). Butylamine | C4H11N | CID 8007.

- Wikipedia. (n.d.). n-Butylamine.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. N-(tert-Butyl)benzylamine(3378-72-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. ajpsonline.com [ajpsonline.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. n-Butylamine - Wikipedia [en.wikipedia.org]

- 10. bre.com [bre.com]

- 11. Making sure you're not a bot! [helda.helsinki.fi]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-(3-(tert-Butyl)benzyl)butan-1-amine

As researchers and drug development professionals, our work demands not only precision in our results but also an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of N-(3-(tert-Butyl)benzyl)butan-1-amine, a substituted benzylamine. The protocols outlined here are designed to be self-validating, grounded in established safety principles to protect laboratory personnel and ensure experimental integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

While a specific, publicly available Safety Data Sheet (SDS) for N-(3-(tert-Butyl)benzyl)butan-1-amine is not readily found, we can infer its potential hazards based on its chemical structure—a secondary amine with a substituted benzyl group. Structurally similar compounds, such as N-Benzyl-tert-butylamine and Benzylamine, are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] They are also typically harmful if swallowed or inhaled.[1][2][3][6]

Therefore, we must operate under the assumption that N-(3-(tert-Butyl)benzyl)butan-1-amine is a corrosive and toxic substance . All handling procedures must be designed to prevent contact and inhalation. This conservative approach is a cornerstone of a robust laboratory safety culture, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8][9]

Inferred Hazards:

-

Eye Contact: Risk of serious, potentially irreversible eye damage.[1][3][4][5]

-

Ingestion: Harmful or fatal; can cause severe burns to the gastrointestinal tract.[1][3]

-

Inhalation: Vapors may be irritating or damaging to the respiratory tract.[1]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Your primary protection comes from robust engineering controls designed to contain the material at its source.

-

Chemical Fume Hood: All handling of N-(3-(tert-Butyl)benzyl)butan-1-amine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[10][11] This is critical for preventing the inhalation of potentially harmful vapors and containing any accidental spills.[12]

-

Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations of any vapors well below exposure limits.[12]

-

Safety Stations: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[12] All personnel must be trained on their use.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the risk assessment. For a corrosive and potentially toxic amine, a comprehensive barrier is required.

| Task / Scale | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer (<10g) | Chemical splash goggles AND a full-face shield.[12][13] | Double-gloving: Butyl or Viton® gloves over standard nitrile gloves. | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Not typically required if handled exclusively within a certified fume hood. |

| Solution Prep / Reaction (>10g) | Chemical splash goggles AND a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl, Neoprene, Viton®). Discard immediately after contamination. | Chemical-resistant apron over a flame-resistant lab coat. | As per institutional Chemical Hygiene Plan; may require a respirator if there's a risk of aerosolization or fume hood failure. |

| Spill Cleanup | Chemical splash goggles AND a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl, Neoprene, Viton®). | Chemical-resistant suit or apron over lab coat. | Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills. |

Causality of Glove Selection: Standard nitrile gloves offer poor resistance to many amines and should not be relied upon for primary protection.[14][15][16] They provide only short-term splash protection and must be changed immediately upon contact.[15] For direct handling or prolonged tasks, more robust materials like Butyl or Viton® are recommended.[16] Neoprene is also a viable alternative.[16] Always check the specific glove manufacturer's chemical resistance chart.[17]

Safe Handling and Operations Workflow

Following a strict, step-by-step procedure minimizes the risk of exposure and accidents.

Workflow Diagram: Safe Handling of N-(3-(tert-Butyl)benzyl)butan-1-amine

Caption: A procedural workflow for the safe handling and disposal of corrosive amines.

Step-by-Step Protocol

-

Pre-Operational Checks:

-

Review your institution's Chemical Hygiene Plan and any specific SOPs for handling corrosive amines.[7]

-

Verify that the chemical fume hood has been certified within the last year.

-

Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood to minimize traffic in and out of the sash.

-

Don the appropriate PPE as outlined in the table above. A full-face shield over safety goggles is mandatory.[13]

-

-

Handling and Use:

-

Perform all manipulations at least 6 inches inside the fume hood sash.

-

Use compatible tools (e.g., spatulas, syringes) for transfers. Avoid creating dust or aerosols.

-

Keep all containers, including the primary reagent bottle and reaction vessels, capped when not in immediate use.

-

Upon completion, securely close all containers.

-

-

Decontamination and Cleanup:

-

Wipe down the work surface inside the fume hood with a suitable decontaminating solution (e.g., a mild acid solution like 5% citric acid, followed by water and then a solvent like ethanol, checking for compatibility first).

-

Rinse all non-disposable equipment thoroughly. The first rinse should be collected as hazardous waste.[10]

-

Spill and Emergency Procedures

Preparedness is key to mitigating the harm from an accidental release.

-

Minor Spill (inside fume hood):

-

Alert personnel in the immediate area.

-

Using an amine-specific spill kit (containing a neutralizer and absorbent pads), neutralize and absorb the spill.

-

Collect the absorbed material in a designated hazardous waste container.

-

Wipe the area clean as described in the decontamination protocol.

-

-

Major Spill (outside fume hood):

-

Evacuate the laboratory immediately.

-

Alert your institution's Environmental Health and Safety (EHS) department and emergency services.

-

Do not attempt to clean up a large spill without specialized training and the correct respiratory protection (e.g., SCBA).

-

-

Personnel Exposure:

-

Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use the safety shower for large exposures. Seek immediate medical attention.[2][18]

-

Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][5]

-

Waste Disposal Plan

Amine waste is hazardous and must not be disposed of in the sanitary sewer.[19]

-

Segregation: All waste streams containing N-(3-(tert-Butyl)benzyl)butan-1-amine must be segregated. This includes:

-

Unused or excess material.

-

Contaminated solvents and solutions.

-

The first rinse from cleaning glassware.[10]

-

Contaminated disposable items (gloves, absorbent pads, pipette tips).

-

-

Containment:

-

Disposal:

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research.

References

-

Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

-

Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . International Enviroguard. [Link]

-

Amine Disposal For Businesses . Collect and Recycle. [Link]

-

29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

-

KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM . Virginia Rural Water Association. [Link]

-

OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

-

The Laboratory Standard . Office of Clinical and Research Safety, Duke University. [Link]

-

Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania Environmental Health and Radiation Safety. [Link]

-

Disposing Amine Waste . Technology Catalogue. [Link]

-

Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves . Microflex. [Link]

-

EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE . Trimeric Corporation. [Link]

-

Gloves - Tables of Properties and Resistances . University of California, Davis. [Link]

-

Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects . Autech Industry Co.,Limited. [Link]

-

SAFETY DATA SHEET - Dibenzylamine . Fisher Scientific. [Link]

-

Safety Data Sheet: Benzylamine . Carl ROTH. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. osha.gov [osha.gov]

- 8. mastercontrol.com [mastercontrol.com]

- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. actylislab.com [actylislab.com]

- 13. cdn.ymaws.com [cdn.ymaws.com]

- 14. gloves.com [gloves.com]

- 15. ehrs.upenn.edu [ehrs.upenn.edu]

- 16. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]

- 17. media.vwr.com [media.vwr.com]

- 18. fishersci.fr [fishersci.fr]

- 19. collectandrecycle.com [collectandrecycle.com]

- 20. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.